![molecular formula C26H54O9 B1595646 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol CAS No. 24233-81-6](/img/structure/B1595646.png)
3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
Overview
Description
3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol, commonly referred to as “OOTTA-1-OL”, is a synthetic organic compound that has been studied for its potential applications in medicine and other fields. OOTTA-1-OL has a variety of properties that make it an attractive option for research, including its ability to act as a prodrug, its low toxicity, and its lack of immunogenicity. OOTTA-1-OL has been studied for its use in drug delivery, gene therapy, and cancer therapy, among other applications.
Scientific Research Applications
Molecular Analysis
A study by Adcock (2011) employed DFT-GIAO and DFT-NBO models to examine the NMR 17O chemical shifts in various alkanes including alcohols, exploring the effects of polar substituents. This research contributes to understanding the molecular behavior of complex alcohols like 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol (Adcock, 2011).
Synthesis and Physical Properties
Nishida et al. (1985) synthesized various alkanes and examined their freezing points and other physical properties. Their work is relevant for understanding the synthesis process and physical characteristics of similar complex alcohols (Nishida, Narukawa, Yokota, & Itoi, 1985).
Nuclear Magnetic Resonance Spectroscopy
Wilson et al. (1996) provided comprehensive 1H and 13C NMR signal assignments for various sterols and their derivatives. This study is pertinent for analyzing the NMR spectroscopy of complex alcohols like this compound (Wilson, Sumpter, Warren, Rogers, Ruan, & Schroepfer, 1996).
Liquid Phase Behavior Studies
Research by Domańska and Marciniak (2007) on 1-butyl-3-methylimidazolium and its interaction with various solvents, including alcohols, provides insights into the liquid-phase behavior of complex alcohols (Domańska & Marciniak, 2007).
Thermochemical Analysis
Iloukhani and Parsa (1998) measured the enthalpies of mixing for binary mixtures of tetrachloroethylene with alkan-1-ols. This study is significant for understanding the thermochemical properties of complex alcohols in mixtures (Iloukhani & Parsa, 1998).
Mechanism of Action
Target of Action
Octaethylene glycol monodecyl ether, also known as 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol or 2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a nonionic surfactant . It is particularly useful in the study of membrane proteins , where it is used to solubilize and stabilize proteins for structural analysis techniques .
Mode of Action
The compound’s mode of action is attributed to its amphiphilic nature , with a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dodecyl group . It forms micelles in aqueous solutions, where the hydrophobic tails aggregate to shield themselves from the surrounding water molecules, while the hydrophilic PEG chains extend outward, imparting solubility to hydrophobic molecules or particles .
Pharmacokinetics
A study has been conducted to determine the pharmacokinetics of Octaethylene glycol monodecyl ether in rat plasma using liquid chromatography–tandem mass spectrometry (LC–MS-MS) . The oral bioavailability of the compound was found to be 34.4% .
Result of Action
The primary result of Octaethylene glycol monodecyl ether’s action is the solubilization and stabilization of integral membrane proteins while maintaining their native structure and function . This unique property makes it an invaluable tool in membrane protein research .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHIOBAHVUDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075208 | |
Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24233-81-6 | |
Record name | Octaethylene glycol monodecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24233-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024233816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is octaethylene glycol monodecyl ether detected and quantified in biological samples?
A1: A rapid and sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for determining octaethylene glycol monodecyl ether concentrations in rat plasma. [] This method utilizes a reversed-phase C18 column for chromatographic separation and operates in multiple reaction monitoring (MRM) mode for mass spectrometric detection. It offers high specificity, accuracy, and reproducibility, making it suitable for pharmacokinetic studies. []
Q2: Can you elaborate on the adsorption behavior of octaethylene glycol monodecyl ether at interfaces?
A2: Octaethylene glycol monodecyl ether forms monolayers at the air-water interface. Studies using External Reflection Fourier Transform Infrared Spectroscopy (ERFTIRS) coupled with Target Factor Analysis (TFA) allow for the separation of signals from the bulk solution and the adsorbed monolayer. [] This technique reveals a linear relationship between the adsorbed amount and the surface excess, suggesting the formation of isotropic films with consistent density. []
Q3: How does octaethylene glycol monodecyl ether influence the absorption of hydrophobic organic compounds (HOCs) like naphthalene?
A3: Octaethylene glycol monodecyl ether, particularly at concentrations exceeding its critical micelle concentration (CMC), enhances the apparent solubility and absorption rate of naphthalene in water. [] This enhancement stems from the solubilization effect of micelles formed by the surfactant. Notably, its capacity to solubilize naphthalene is influenced by its hydrophile-lipophile balance value and is lower than that of tetraethylene glycol monodecyl ether (C10E4). []
Q4: How does octaethylene glycol monodecyl ether compare to other surfactants in terms of its impact on sonochemical reactions?
A4: Studies on the ultrasound-induced reduction of gold ions (AuCl4-) to gold nanoparticles (Au(0)) highlight the role of surfactant behavior. While the efficiency of octaethylene glycol monodecyl ether is linked to its monomer concentration, alcohols like ethanol influence the reaction based on their surface excess at the gas/solution interface. [] This difference emphasizes the importance of interfacial phenomena in sonochemistry.
Q5: Has octaethylene glycol monodecyl ether been used in membrane protein research?
A5: Yes, octaethylene glycol monodecyl ether (C10E8) has been employed in membrane protein research, particularly in the purification and reconstitution of the di-tripeptide transport system (DtpT) from Lactococcus lactis. [] While it can be used for pre-extraction of crude membrane vesicles, it yields lower transport activities compared to other detergents like Triton X-100 and dodecyl maltoside when used for reconstituting DtpT into proteoliposomes. []
Q6: What are the implications of using octaethylene glycol monodecyl ether in studies involving membrane transporters?
A7: Research on the secondary multidrug transporter LmrP from Lactococcus lactis reveals that octaethylene glycol monodecyl ether, even at low concentrations, can inhibit transporter activity without disrupting the proton motive force. [] This finding highlights the potential for this surfactant to interfere with the function of membrane proteins, necessitating careful consideration when choosing detergents for membrane protein studies.
Q7: Are there any known applications of octaethylene glycol monodecyl ether in studying mixed surfactant systems?
A8: Octaethylene glycol monodecyl ether has proven valuable in understanding the adsorption kinetics of mixed surfactant systems. [] For instance, its blends with the cationic surfactant hexadecyl trimethylammonium bromide (CTAB) exhibit ideal mixing behavior in monolayers, while mixtures with the anionic fluorosurfactant ammonium perfluorononanoate (APFN) display non-ideal mixing. [] Such insights are crucial for optimizing surfactant formulations in various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.